REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4]Cl.C([O-])(=O)C.[Na+].[NH2:13][C:14]1[N:19]([CH3:20])[C:18](=[O:21])[N:17]([CH3:22])[C:16](=[O:23])[CH:15]=1>O>[CH3:20][N:19]1[C:14]2[NH:13][CH:3]=[CH:4][C:15]=2[C:16](=[O:23])[N:17]([CH3:22])[C:18]1=[O:21] |f:1.2|
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
COC(CCl)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(N(C(N1C)=O)C)=O
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at near boiling until a homogeneous solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
ADDITION
|
Details
|
The resulting mixture was then added to a stirred solution
|
Type
|
DISSOLUTION
|
Details
|
All solid material was dissolved
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for another 30 min. at the same temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
solid obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water (2×250 mL)
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
was dried in oven at 65° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(C2=C1NC=C2)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.81 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |